
delta2-Cefteram
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Overview
Description
The compound delta2-Cefteram is a complex organic molecule with significant applications in various scientific fields. This compound is known for its unique structural features, which include a bicyclic core and multiple functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of delta2-Cefteram involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the bicyclic core, introduction of the thiazole and tetrazole rings, and the final coupling reactions to assemble the complete molecule. Reaction conditions often involve the use of strong bases, protecting groups, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes scaling up the reactions, using continuous flow reactors, and employing green chemistry principles to reduce waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of delta2-Cefteram involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4-Methoxyphenethylamine: A compound used in the synthesis of other organic molecules.
Noble Gas Compounds: Chemical compounds that include noble gases, known for their unique reactivity.
Uniqueness
The uniqueness of delta2-Cefteram lies in its complex structure and diverse functional groups. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound in scientific research.
Properties
CAS No. |
104691-34-1 |
---|---|
Molecular Formula |
C16H17N9O5S2 |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N9O5S2/c1-6-20-23-24(21-6)3-7-4-31-14-10(13(27)25(14)11(7)15(28)29)19-12(26)9(22-30-2)8-5-32-16(17)18-8/h4-5,10-11,14H,3H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b22-9+/t10-,11?,14-/m1/s1 |
InChI Key |
RGVZHTDOHDQKKK-YNDFCMETSA-N |
SMILES |
CC1=NN(N=N1)CC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)C(=NOC)C4=CSC(=N4)N |
Isomeric SMILES |
CC1=NN(N=N1)CC2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N |
Canonical SMILES |
CC1=NN(N=N1)CC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)C(=NOC)C4=CSC(=N4)N |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid; T 2525A; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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